1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine
Description
1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound characterized by the presence of two 2-nitrophenylsulfonyl groups attached to a piperazine ring
Properties
Molecular Formula |
C16H16N4O8S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,4-bis[(2-nitrophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H16N4O8S2/c21-19(22)13-5-1-3-7-15(13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-8-4-2-6-14(16)20(23)24/h1-8H,9-12H2 |
InChI Key |
XNBIAEJMXRSQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+22-nitrobenzenesulfonyl chloride→this compound+2HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Bis[(2-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Scientific Research Applications
1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with proteins or enzymes, potentially inhibiting their function. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine: Similar structure but with nitro groups in the para position.
1,4-Bis(2-chloro-4-nitrophenyl)piperazine: Contains additional chlorine atoms, which can alter its reactivity and properties.
1,4-Bis(2-aminophenyl)sulfonyl]piperazine: The reduced form with amino groups instead of nitro groups.
Uniqueness
1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine is unique due to the specific positioning of the nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity
Biological Activity
1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with two nitrophenylsulfonyl groups. The synthesis typically involves the reaction of piperazine with 2-nitrophenylsulfonyl chloride under controlled conditions to yield high-purity products. The general reaction scheme can be outlined as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and enzyme inhibitory activities. Below is a summary of its biological activities based on diverse studies.
Antimicrobial Activity
- Mechanism : The compound's structure allows it to interact effectively with bacterial targets, potentially inhibiting cell wall synthesis or disrupting metabolic pathways.
- Case Studies : Preliminary studies have shown that derivatives of sulfonamide compounds exhibit antibacterial effects against various pathogens, including Mycobacterium tuberculosis. Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Mycobacteria | |
| Related sulfonamide derivatives | Antimicrobial | Various bacteria |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit various enzymes:
- Dipeptidyl Peptidase-4 (DPP-4) : This enzyme plays a crucial role in glucose metabolism. In vitro studies suggest that the compound may exhibit DPP-4 inhibitory activity, which is beneficial in managing diabetes.
- Acetylcholinesterase (AChE) : Inhibition of AChE can potentially aid in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Case Study: Antimicrobial Efficacy
In a comparative study of sulfonamide derivatives, this compound was shown to have significant antimicrobial properties. The study assessed its efficacy against various strains of bacteria using standard disk diffusion methods. Results indicated a zone of inhibition comparable to established antibiotics.
Case Study: Enzyme Inhibition
A recent investigation into the enzyme inhibition potential of piperazine derivatives revealed that this compound exhibited competitive inhibition against DPP-4 with an IC50 value indicative of moderate potency. This suggests potential applications in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
